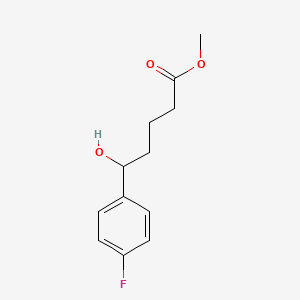

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

Description

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate (CAS: 870634-36-9) is a fluorinated organic compound featuring a pentanoate ester backbone substituted with a hydroxyl group and a 4-fluorophenyl moiety at the 5-position. Its molecular formula is C₁₂H₁₅FO₃, with a molecular weight of 226.24 g/mol (calculated). This compound is structurally significant due to its hydroxyl and ester functional groups, which make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. For example, derivatives of this compound are linked to intermediates in the synthesis of ezetimibe, a cholesterol absorption inhibitor .

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)-5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8,11,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLBEUJPMNQIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

- Reactants: Glutaric anhydride and fluorobenzene.

- Catalyst: Aluminum trichloride (AlCl3).

- Solvent: Dichloromethane.

- Temperature: Controlled between -20 °C and 0 °C.

- Reaction time: 3 to 6 hours.

- Molar ratio: Glutaric anhydride : fluorobenzene : AlCl3 = 1 : 1 : 1.5–4.

- Process: Glutaric anhydride is added dropwise to a mixture of dichloromethane and aluminum trichloride at low temperature, followed by addition of fluorobenzene. The reaction mixture is stirred under controlled temperature to yield the intermediate 5-(4-fluorophenyl)-5-carbonyl valeric acid (Compound IV).

- Purification: The reaction mixture is poured into ice water, followed by suction filtration and recrystallization from dichloromethane to obtain pure Compound IV.

Reduction of Carbonyl to Hydroxyl Group

- Reactants: 5-(4-fluorophenyl)-5-carbonyl valeric acid (Compound IV).

- Reducing agent: Sodium borohydride (NaBH4).

- Solvent: Methanol.

- Temperature: -20 °C.

- Reaction time: 5 to 7 hours.

- Molar ratio: Compound IV : NaBH4 = 1 : 0.25–2.

- Process: Sodium borohydride is added in batches to a methanolic solution of Compound IV at -20 °C, reducing the carbonyl group to the corresponding hydroxyl group, yielding 5-(4-fluorophenyl)-5-hydroxypentanoic acid (Compound III).

- Purification: The reaction mixture is purified to isolate the pure hydroxyl acid.

Cyclization to Lactone Intermediate

- Reactants: 5-(4-fluorophenyl)-5-hydroxypentanoic acid (Compound III).

- Reagent: Thionyl chloride (SOCl2).

- Temperature: -10 to 40 °C.

- Reaction time: 2 to 3 hours.

- Process: Compound III is reacted with thionyl chloride to promote cyclization, forming 6-(4-fluorophenyl)-tetrahydropyran-2-one (Compound II).

Alcoholysis to Form Methyl Ester

- Reactants: 6-(4-fluorophenyl)-tetrahydropyran-2-one (Compound II).

- Reagent: Methyllithium (CH3Li).

- Solvent: Diethyl ether.

- Temperature: -60 to -78 °C.

- Reaction time: 1 to 2 hours.

- Molar ratio: Compound II : Methyllithium = 1 : 1–1.2.

- Process: Methyllithium in diethyl ether is added dropwise to a cooled solution of Compound II. The reaction is maintained at low temperature to form the target compound methyl 5-(4-fluorophenyl)-5-hydroxypentanoate (Compound I).

- Quenching: The reaction is quenched with aqueous ammonium chloride solution.

- Purification: The crude product is purified to obtain the pure methyl ester.

Summary of Reaction Conditions and Yields

| Step | Reactants/Intermediates | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Glutaric anhydride + fluorobenzene | AlCl3 | Dichloromethane | -20 to 0 | 3–6 | High (not specified) | Purification by recrystallization |

| Reduction | 5-(4-fluorophenyl)-5-carbonyl valeric acid | Sodium borohydride | Methanol | -20 | 5–7 | Not specified | Avoids reduction of ester group |

| Cyclization | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | Thionyl chloride | Not specified | -10 to 40 | 2–3 | Not specified | Formation of lactone intermediate |

| Alcoholysis | 6-(4-fluorophenyl)-tetrahydropyran-2-one | Methyllithium | Diethyl ether | -60 to -78 | 1–2 | Up to 83% | Final methyl ester formation |

Advantages and Considerations

- The synthetic method avoids simultaneous reduction of carbonyl and ester groups by carefully controlling reaction conditions.

- The overall yield of the target compound can reach up to 83%, indicating an efficient process.

- Reaction temperatures are mild and controllable, enhancing safety and reproducibility.

- The method is suitable for industrial-scale production due to its simplicity, cost-effectiveness, and feasibility.

- Purification steps such as recrystallization and filtration ensure high purity of intermediates and final product.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypentanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 5-(4-fluorophenyl)-5-hydroxypentanoate with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

- Hydroxyl vs. Ketone Groups: Replacing the hydroxyl group in methyl 5-(4-fluorophenyl)-5-hydroxypentanoate with a ketone (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) significantly alters reactivity. The ketone derivative is more electrophilic, favoring nucleophilic additions, whereas the hydroxyl group enables hydrogen bonding and participation in esterification or glycosylation reactions .

- Fluorophenyl vs. Difluorophenoxy Substituents: Ethyl 5-(2,4-difluoro-phenoxy)pentanoate replaces the fluorophenyl group with a difluorophenoxy moiety. The electron-withdrawing fluorine atoms enhance stability against oxidation, but the ether linkage reduces steric hindrance compared to the bulkier phenyl group in the parent compound .

- Ester vs. Carboxylate Salts : The lithium salt derivative (CAS: 1807901-38-7) exhibits higher solubility in polar solvents due to its ionic nature, making it preferable for formulations requiring aqueous compatibility. In contrast, the methyl ester form is more lipophilic, favoring membrane permeability in drug candidates .

Biological Activity

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate has the chemical formula C₁₂H₁₅F O₃ and a molecular weight of 230.25 g/mol. Its structure features a fluorinated phenyl group and a hydroxypentanoate moiety, which may contribute to its biological properties.

The biological activity of methyl 5-(4-fluorophenyl)-5-hydroxypentanoate is primarily associated with its role as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release an active drug. This compound is believed to interact with the mevalonate pathway, which is crucial for synthesizing various biomolecules, including cholesterol and other lipids.

Mevalonate Pathway Inhibition

Research indicates that compounds targeting the mevalonate pathway can inhibit the growth of certain bacteria and tumor cells. Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate may exhibit similar inhibitory effects, potentially making it useful in treating bacterial infections or cancer .

Antimicrobial Activity

In vitro studies have shown that fluorinated derivatives related to methyl 5-(4-fluorophenyl)-5-hydroxypentanoate can possess significant antimicrobial activity against various pathogens. For example, compounds with similar structural motifs demonstrated effective inhibition against Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 200 µM to 800 µM depending on the specific analog used .

Case Studies

- Study on Fluorinated Prodrugs : A study investigated the stability and activity of fluorinated mevalonate prodrugs, including methyl 5-(4-fluorophenyl)-5-hydroxypentanoate. The findings suggested that these compounds exhibited varying degrees of hydrolysis rates, impacting their biological activity. The half-life (t₁/₂) of certain analogs was observed to be around 25 hours, indicating moderate stability .

- Anticancer Potential : Another study highlighted the potential anticancer effects of similar fluorinated compounds in inhibiting tumor cell proliferation. The mechanism involved disrupting lipid biosynthesis pathways essential for cancer cell survival .

Research Findings Summary

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

- Use anhydrous conditions to prevent hydrolysis of ester groups.

Basic: How can researchers confirm the structural identity and purity of Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate?

Methodological Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying stereochemistry and bond angles .

- NMR spectroscopy : ¹H/¹³C NMR and DEPT-135 experiments confirm the presence of the fluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170–175 ppm) .

- Mass spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular weight and fragmentation patterns .

- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

Advanced: What strategies are effective in resolving stereochemical challenges during synthesis?

Methodological Answer:

- Chiral auxiliaries : Employ oxazolidinone-based auxiliaries (e.g., 4-phenyloxazolidin-2-one) to enforce stereochemical outcomes at the 5-hydroxyl position .

- Asymmetric catalysis : TiCl₄-mediated reactions improve enantiomeric excess (ee) by stabilizing transition states through Lewis acid coordination .

- Dynamic resolution : Use kinetic resolution via enzymatic esterification (e.g., lipases) to separate diastereomers .

Q. Data-driven optimization :

- Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) to validate stereochemistry .

Advanced: How can potential byproducts or impurities be identified and quantified in synthetic batches?

Methodological Answer:

- LC-MS/MS : Identify impurities like des-fluoro analogs or hydroxy-deprotected intermediates using targeted MS² fragmentation .

- Reference standards : Use EP/Pharm. Eur. impurity standards (e.g., fenofibric acid derivatives) as benchmarks for quantification .

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products (e.g., ester hydrolysis to carboxylic acids) .

Q. Case study :

- Impurities such as (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (CAS 189028-95-3) are monitored using reverse-phase HPLC .

Advanced: What methodologies are recommended for optimizing reaction conditions to enhance yield?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature, solvent polarity). For TiCl₄-catalyzed reactions, optimal yields are achieved at 0.5–1.0 eq. catalyst in DCM at −20°C .

- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) improve fluorophenyl precursor solubility, while non-polar solvents reduce side reactions .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and guides endpoint determination .

Q. Example :

- Replacing ethyl esters with methyl esters in analogous compounds (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate) increases reaction rates due to reduced steric hindrance .

Basic: What purification techniques are most effective for isolating Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate ester derivatives from polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with minimal residual solvents .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) prevents thermal decomposition .

Advanced: How can computational methods aid in predicting reactivity or stability?

Methodological Answer:

- DFT calculations : Predict reaction pathways for fluorophenyl ring functionalization (e.g., electrophilic substitution sites) and ester hydrolysis kinetics .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) in crystal lattices to guide polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.